molecular formula C17H14N2O2 B397741 1-methoxy-N-(4-pyridinyl)-2-naphthamide

1-methoxy-N-(4-pyridinyl)-2-naphthamide

Cat. No.: B397741
M. Wt: 278.3g/mol
InChI Key: HBSCZMNPLHGLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-N-(4-pyridinyl)-2-naphthamide is a naphthamide derivative featuring a methoxy substituent at the 1-position of the naphthalene ring and a 4-pyridinyl group attached via an amide linkage.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3g/mol

IUPAC Name

1-methoxy-N-pyridin-4-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-21-16-14-5-3-2-4-12(14)6-7-15(16)17(20)19-13-8-10-18-11-9-13/h2-11H,1H3,(H,18,19,20)

InChI Key

HBSCZMNPLHGLGJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=NC=C3

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-N-(1-Phenylnaphthalen-2-yl)Naphthalen-2-Amine

  • Structural Differences : Replaces the amide group with an amine linkage and substitutes the 4-pyridinyl group with a phenyl ring.
  • Synthesis : Synthesized via N-coupling reactions, demonstrating adaptability for asymmetric α-position substitutions .
  • Key Data :

    Property 1-Methoxy-N-(1-Phenylnaphthalen-2-yl)Naphthalen-2-Amine 1-Methoxy-N-(4-Pyridinyl)-2-Naphthamide
    Linkage Type Amine Amide
    Heterocyclic Group Phenyl 4-Pyridinyl
    Electronic Properties High conjugation (suitable for semiconductors) Likely enhanced solubility/polarity

3-(4-Pyridinyl)-6-(2-Sodiumsulfonatephenyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole

  • Structural Differences : A triazolo-thiadiazole core with 4-pyridinyl and sulfonate groups.
  • Applications : Exhibits antimicrobial activity against Staphylococcus aureus, highlighting the role of pyridinyl groups in bioactivity .

Naphthamide Derivatives with Methoxy Substituents

  • General Trends :
    • Methoxy groups at the 1-position of naphthalene improve solubility in polar solvents and modulate electron density in the aromatic system .
    • Amide linkages (vs. amines) reduce basicity but increase stability under acidic conditions, which is critical for pharmaceutical formulations .

Research Findings and Implications

Comparative Limitations

  • Data Gaps : Direct experimental data (e.g., UV-Vis spectra, solubility metrics) for 1-methoxy-N-(4-pyridinyl)-2-naphthamide are absent in current literature, necessitating further studies.
  • Structural Trade-offs : While the amide linkage improves stability, it may reduce reactivity in subsequent functionalization steps compared to amine derivatives .

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